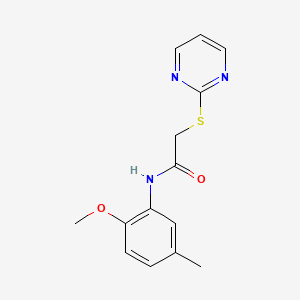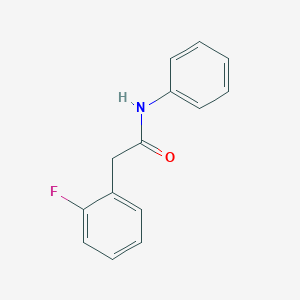
2-(2-fluorophenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-phenylacetamide, also known as Fluorophenylacetamide (FPA), is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. FPA belongs to the class of amide compounds and has a molecular formula of C14H12FNO.
Mecanismo De Acción
The exact mechanism of action of FPA is not fully understood. However, it has been suggested that FPA may exert its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. FPA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. FPA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. FPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPA has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high yield. FPA is also stable under normal lab conditions and can be stored for long periods without degradation. However, FPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FPA has not been extensively studied for its toxicity and safety profile, which may limit its potential as a pharmacological agent.
Direcciones Futuras
There are several future directions for the study of FPA. One potential direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to study its potential as an anti-cancer agent, where it may be used in combination with other chemotherapeutic agents. Additionally, further research is needed to investigate the safety and toxicity profile of FPA, which may pave the way for its clinical development as a pharmacological agent.
Conclusion:
In conclusion, FPA is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. However, further research is needed to investigate its safety and toxicity profile, which may pave the way for its clinical development as a pharmacological agent.
Métodos De Síntesis
The synthesis of FPA involves the reaction between 2-fluoroaniline and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, where the phenylacetyl chloride reacts with the amino group of 2-fluoroaniline to form FPA. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of FPA can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Aplicaciones Científicas De Investigación
FPA has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as an anti-cancer agent, where it has been shown to induce apoptosis in cancer cells. Additionally, FPA has been studied for its potential as a treatment for neuropathic pain and epilepsy.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFFXYESWDIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
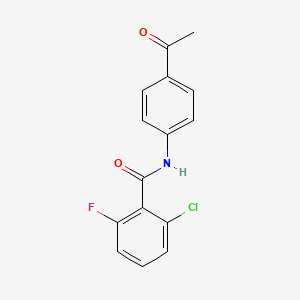
![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)

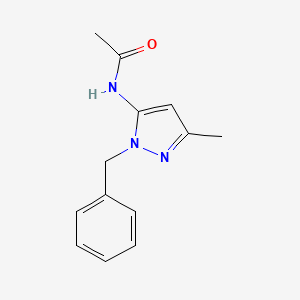
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
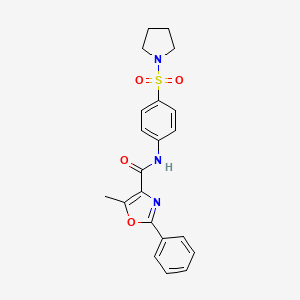
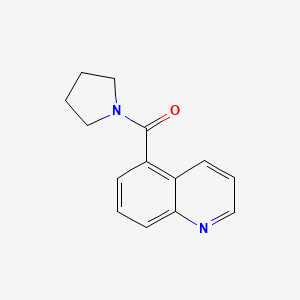
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
